molecular formula C15H22O4 B2487853 5-Methylspiro[1,3-dioxane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-5-carboxylic acid CAS No. 932924-40-8

5-Methylspiro[1,3-dioxane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-5-carboxylic acid

Cat. No. B2487853
M. Wt: 266.337
InChI Key: HJQICCBNSZLORY-UHFFFAOYSA-N
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Description

5-Methylspiro[1,3-dioxane-2,2'-tricyclo[3.3.1.13,7]decane]-5-carboxylic acid is a compound with a complex structure that incorporates elements of spiro and tricyclic frameworks. This compound is part of a broader class of chemicals that have been studied for their unique chemical behaviors and potential applications in various fields of chemistry.

Synthesis Analysis

The synthesis of related spirocyclic compounds involves multiple steps, including epoxidation and acid-catalyzed reactions that lead to the formation of hydroxy esters, unsaturated alcohols, and carboxylic acids. Techniques such as 1,3-dipolar cycloaddition have been employed for constructing spiro[4.5]decane systems, demonstrating the synthetic versatility of spirocyclic frameworks (Adam & Crämer, 1987); (Ong & Chien, 1996).

Molecular Structure Analysis

Spirocyclic compounds exhibit complex molecular architectures that include multiple ring systems interconnected through a single atom. The molecular structure analysis often involves detailed NMR studies to elucidate the spatial arrangement of atoms within these molecules. Such analyses reveal the intricate nature of spiro compounds and their stereoisomeric properties (Rong-bao, 2010).

Chemical Reactions and Properties

Spirocyclic compounds participate in a variety of chemical reactions, including cycloadditions that facilitate the construction of complex molecular frameworks. These reactions are instrumental in generating diverse spirocyclic structures with potential utility in synthesizing pharmacologically relevant compounds. The chemical properties of spirocyclic compounds are characterized by their reactivity patterns, which are influenced by the strain within their cyclic frameworks and the electronic nature of their constituent atoms (Bose, Ullah, & Langer, 2004).

Scientific Research Applications

Synthesis and Chemical Reactions

5-Methylspiro compounds have been extensively studied in synthetic chemistry. For example, Adam and Crämer (1987) explored the acid-catalyzed reactions of related compounds, shedding light on the standard carbenium ion chemistry of protonated oxiranes and potential for synthesis of diverse products (Adam & Crämer, 1987). Similarly, Biju, Pramod, and Rao (2003) described an efficient methodology for constructing spiro[4.5] decanes, demonstrating a bridgehead substitution strategy in their synthesis approach (Biju, Pramod, & Rao, 2003).

Medicinal Chemistry

In medicinal chemistry, Scott et al. (1985) synthesized spiro[4.5] and spiro[4.6] carboxylic acids as cyclic analogues of valproic acid, a well-known anticonvulsant. They aimed to evaluate the role of the carboxylic acid group in valproic acid and its impact on anticonvulsant activity (Scott et al., 1985).

Polymer Science

In the field of polymer science, Nemoto, Ito, and Endo (2003) investigated the cationic ring-opening polymerization behavior of a novel cyclic thiocarbonate bearing a spiro-linked adamantane moiety. This research contributes to the understanding of polymerization mechanisms in the presence of spiro-linked structures (Nemoto, Ito, & Endo, 2003).

Organic Chemistry

In organic chemistry, Baldwin and Shukla (1999) described the synthesis of dispiro[2.1.3.2]decane, which involves a strategy relevant to the study of spiro compounds, including 5-Methylspiro[1,3-dioxane-2,2'-tricyclo[3.3.1.13,7]decane]-5-carboxylic acid (Baldwin & Shukla, 1999).

Biochemistry

In biochemistry, Ridyard et al. (1996) utilized fungi from the genus Absidia for the site-selective oxidation of tricyclo[3.3.1.13,7]decane derivatives. This study highlights the potential of using biological organisms for chemical transformations in compounds related to 5-Methylspiro[1,3-dioxane-2,2'-tricyclo[3.3.1.13,7]decane]-5-carboxylic acid (Ridyard et al., 1996).

properties

IUPAC Name

5-methylspiro[1,3-dioxane-2,2'-adamantane]-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4/c1-14(13(16)17)7-18-15(19-8-14)11-3-9-2-10(5-11)6-12(15)4-9/h9-12H,2-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQICCBNSZLORY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2(C3CC4CC(C3)CC2C4)OC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylspiro[1,3-dioxane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-5-carboxylic acid

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